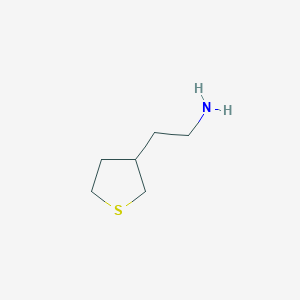

2-(Thiolan-3-yl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(thiolan-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c7-3-1-6-2-4-8-5-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHELYPMBPVVZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Nitrogen and Sulfur Containing Organic Scaffolds in Modern Chemistry

Nitrogen and sulfur-containing organic scaffolds are fundamental building blocks in modern chemistry, particularly in the development of pharmaceuticals and functional materials. openmedicinalchemistryjournal.comresearchgate.net Nitrogen heterocycles are prevalent in a vast number of bioactive compounds, including natural products and synthetic drugs, where the nitrogen atom often plays a crucial role in biological interactions. openmedicinalchemistryjournal.comuomustansiriyah.edu.iq The presence of nitrogen can influence a molecule's basicity, polarity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profiles. openmedicinalchemistryjournal.comijrpr.com

Similarly, sulfur-containing heterocycles are integral to numerous medicinally important compounds, exhibiting a broad spectrum of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The sulfur atom can modulate a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. The unique electronic properties of sulfur also make these heterocycles valuable in materials science, for instance, in the development of organic conductors. msu.edu

Overview of Ethane 1 Amine Derivatives in Synthetic Methodologies

Ethane-1-amine, commonly known as ethylamine (B1201723), and its derivatives are versatile intermediates in organic synthesis. wikipedia.org These primary amines readily undergo a variety of chemical transformations, including acylation, alkylation, and reactions with carbonyl compounds to form imines and enamines. ijrpr.comncert.nic.in This reactivity makes them valuable precursors for the construction of more complex molecular architectures.

A prominent derivative, ethane-1,2-diamine (ethylenediamine), is widely used as a building block in chemical synthesis due to its bifunctional nature. atamanchemicals.comwikipedia.org It is a key component in the production of polymers, chelating agents like EDTA, and various heterocyclic compounds such as imidazolidines. atamanchemicals.comwikipedia.org The adaptability of the ethane-1-amine scaffold allows for the introduction of diverse functional groups, enabling the synthesis of a wide range of compounds with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. ijrpr.com

Contextualizing Thiolane Moieties Within Saturated Heterocyclic Chemistry

Thiolane, also known as tetrahydrothiophene, is a five-membered saturated sulfur-containing heterocycle. ichemc.ac.lk In the broader context of saturated heterocyclic chemistry, the chemical behavior of thiolane is comparable to that of acyclic sulfides. msu.edu Saturated heterocycles like thiolane are generally non-aromatic and have a relatively low ring strain. ichemc.ac.lk

Rationale for In Depth Academic Investigation of 2 Thiolan 3 Yl Ethan 1 Amine

The chemical structure of 2-(Thiolan-3-yl)ethan-1-amine combines the key features of an aliphatic amine and a sulfur-containing heterocycle, making it a molecule of significant academic interest. The rationale for its in-depth investigation stems from the potential synergistic effects of these two functional groups. The primary amine group provides a reactive handle for further chemical elaboration and can participate in crucial intermolecular interactions, such as hydrogen bonding with biological targets.

The thiolane moiety introduces a sulfur atom, which can influence the compound's physical and chemical properties, including its solubility, metabolic stability, and binding affinity. The specific substitution pattern, with the ethylamine (B1201723) group at the 3-position of the thiolane ring, creates a distinct three-dimensional structure that could be advantageous for specific applications in medicinal chemistry and materials science. Investigating this particular isomer allows for a deeper understanding of structure-activity relationships within this class of compounds. The study of related structures, such as 2-(Thiophen-3-yl)ethanamine, which features an aromatic thiophene (B33073) ring, further highlights the interest in sulfur-containing bioisosteres of known pharmacophores. nih.gov

Scope and Objectives of the Research Perspective

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. icj-e.org For this compound, two primary disconnection strategies are apparent:

C-N Bond Disconnection: This is the most direct approach, involving the disconnection of the bond between the ethyl side chain and the nitrogen atom. This leads to a precursor such as a 2-(thiolan-3-yl)ethyl halide or sulfonate and an ammonia (B1221849) equivalent. This strategy falls under the category of nucleophilic substitution.

C-C Bond Disconnection: An alternative disconnection can be made at the C-C bond between the thiolane ring and the ethylamine moiety. This suggests a strategy starting with a functionalized thiolane, such as a thiolane-3-carbaldehyde (B2696653) or a related derivative, which can then be elaborated to the desired ethylamine side chain.

A functional group interconversion (FGI) approach is also highly relevant. For instance, a precursor containing a nitrile or nitro group at the appropriate position can be reduced to the target primary amine. This avoids direct alkylation of ammonia, which can often lead to over-alkylation. lumenlearning.com

Classical Amine Synthesis Approaches Adaptable to Thiolane Structures

Several classical methods for amine synthesis can be effectively adapted for the preparation of this compound and its analogs. tgc.ac.insmolecule.commolport.commolport.com

Reductive Amination Strategies for the Ethan-1-amine Moiety

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. tgc.ac.insmolecule.commolport.commasterorganicchemistry.com This two-step, often one-pot, process involves the initial formation of an imine or enamine from a carbonyl precursor and an amine, followed by reduction to the desired amine. lumenlearning.commasterorganicchemistry.com

The key starting material for this approach is a carbonyl compound, specifically 2-(thiolan-3-yl)acetaldehyde. This aldehyde can be condensed with ammonia or a protected ammonia equivalent to form an intermediate imine. lumenlearning.com The reaction is typically carried out under conditions that favor imine formation, often with the removal of water.

| Carbonyl Precursor | Amine Reactant | Intermediate |

| 2-(Thiolan-3-yl)acetaldehyde | Ammonia (NH3) | 2-(Thiolan-3-yl)ethan-1-imine |

Table 1: Representative Carbonyl and Amine Reactants for Reductive Amination

A variety of reducing agents can be employed for the reduction of the intermediate imine. The choice of reductant is crucial for achieving high selectivity and avoiding the reduction of other functional groups that may be present in the molecule. aksci.com

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH4): A mild reducing agent capable of reducing imines.

Sodium cyanoborohydride (NaBH3CN): This reagent is particularly useful as it is selective for the reduction of imines in the presence of more reactive carbonyl groups. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3): Another selective reducing agent often used in reductive amination reactions. masterorganicchemistry.com

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) can also be effective.

The selectivity of these agents allows for a one-pot procedure where the carbonyl compound, amine, and reducing agent are all present in the reaction mixture.

| Reducing Agent | Selectivity Profile |

| Sodium Borohydride (NaBH4) | Reduces aldehydes, ketones, and imines. |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of aldehydes and ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Selective for the reduction of imines and aldehydes. masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Reduces a wide range of functional groups including C=C, C=O, and C=N bonds. |

Table 2: Common Reducing Agents for Reductive Amination and Their Selectivity

Nucleophilic Substitution Reactions with Halogenated Thiolane Precursors

The synthesis of amines via nucleophilic substitution is a fundamental transformation in organic chemistry. tgc.ac.inmolport.com In the context of this compound, this involves the reaction of a 2-(thiolan-3-yl)ethyl halide (e.g., bromide or chloride) with an amine source. studymind.co.uklibretexts.org

A primary challenge with using ammonia as the nucleophile is the potential for over-alkylation, leading to the formation of secondary and tertiary amines. lumenlearning.com To circumvent this, a large excess of ammonia is often used. studymind.co.uk Alternatively, the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, provides a more controlled route to the primary amine. libretexts.org

Reduction of Nitrile and Nitro Functionalities

An alternative and often highly effective strategy involves the reduction of a precursor containing a nitrile (-C≡N) or a nitro (-NO2) group. smolecule.commolport.com This approach avoids the potential for over-alkylation associated with direct amination methods.

For instance, 2-(thiolan-3-yl)acetonitrile can be readily reduced to the target amine, this compound. Powerful reducing agents are typically required for this transformation.

| Functional Group | Precursor Compound | Reducing Agent | Product |

| Nitrile | 2-(Thiolan-3-yl)acetonitrile | Lithium aluminum hydride (LiAlH4), Catalytic Hydrogenation (e.g., H2/Raney Ni) | This compound |

| Nitro | 1-Nitro-2-(thiolan-3-yl)ethane | Catalytic Hydrogenation (e.g., H2/Pd-C), Sn/HCl | This compound |

Table 3: Reduction of Nitrile and Nitro Precursors to Synthesize this compound

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting nitriles to primary amines. lumenlearning.com Catalytic hydrogenation over catalysts like Raney Nickel is also a common and effective method. Similarly, nitro groups can be reduced to primary amines using various methods, including catalytic hydrogenation or metal-acid combinations like tin and hydrochloric acid. lumenlearning.com

An in-depth examination of the synthetic approaches for producing this compound is crucial for advancing its applications in various chemical fields. This article focuses on sophisticated stereoselective and green chemistry methodologies that are pivotal for the efficient and environmentally responsible synthesis of this compound and its related analogues.

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles for Multidentate Nitrogen and Sulfur Donors

The design of multidentate ligands containing both nitrogen and sulfur donor atoms is a significant area of coordination chemistry, driven by the diverse properties these ligands impart to metal complexes. The combination of a relatively hard nitrogen donor with a soft sulfur donor allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Key principles in the design of such N,S-donor ligands include:

Chelate Ring Size: The stability of a metal complex is heavily influenced by the size of the chelate ring formed upon coordination. Generally, 5- and 6-membered chelate rings are the most stable due to minimal ring strain. For a ligand like 2-(Thiolan-3-yl)ethan-1-amine, coordination through both the amine nitrogen and the thiolane sulfur would form a stable 6-membered ring, a favorable arrangement for chelation.

Hard and Soft Acid-Base (HSAB) Theory: This theory predicts the affinity of metal ions (Lewis acids) for donor atoms (Lewis bases). Hard metal ions (e.g., Fe³⁺, Cr³⁺) typically prefer hard donors like nitrogen, while soft metal ions (e.g., Pd²⁺, Pt²⁺, Cu⁺) show a preference for soft donors like sulfur. Ligands with both N and S donors are thus versatile, capable of binding to a wide range of metals, including borderline ions like Ni²⁺ and Cu²⁺. nih.govnih.gov

Electronic Effects: The electronic properties of the ligand, such as the presence of electron-donating or electron-withdrawing groups on the backbone, can modulate the electron density at the metal center. This, in turn, affects the metal's redox potential and reactivity. mdpi.com

Synthesis and Characterization of Metal Complexes with this compound

No specific studies detailing the synthesis and characterization of metal complexes involving this compound were found in the reviewed literature.

There is no available data on the synthesis or characterization of transition metal complexes with this compound.

There is no available data on the complexation of main group elements with this compound.

Mechanistic Studies of Metal-Ligand Interactions

No mechanistic studies concerning the interaction of this compound with metal ions have been published. General studies on N,S-ligated complexes often use techniques like NMR, UV-Vis, and IR spectroscopy, alongside computational methods, to understand coordination modes and electronic structures. nih.govmit.edu

Catalytic Applications of this compound Metal Complexes

There is no information available regarding the use of this compound metal complexes in catalysis.

While metal complexes with various N,S-donor ligands are explored for catalytic applications such as polymerization and hydrogenation, no such studies have been reported for complexes of this compound. oist.jp

Heterogeneous Catalysis (e.g., surface immobilization)

While specific research on the application of this compound in heterogeneous catalysis through surface immobilization is not extensively documented in publicly available literature, the bifunctional nature of this compound—possessing both a primary amine and a cyclic thioether (thiolane) —presents significant potential for the development of novel heterogeneous catalysts. The immobilization of this molecule onto solid supports could yield catalysts with unique activities and selectivities, leveraging the distinct chemical properties of its functional groups.

The primary amine group serves as a versatile anchor for covalent attachment to a variety of solid supports, such as silica, alumina, polymers, or carbon-based materials. Standard surface modification techniques can be employed to create a robust linkage between the support and the this compound ligand. Once immobilized, the amine group itself can act as a basic catalytic site. Amine-functionalized materials are known to be effective heterogeneous catalysts for a range of organic transformations, including Knoevenagel condensations, aldol reactions, and Michael additions. acs.orgchemrxiv.orgresearchgate.netacs.orgresearchgate.net The catalytic activity often stems from the ability of the amine to act as a Brønsted base.

Furthermore, the thiolane sulfur atom introduces a soft Lewis basic site, which has a strong affinity for transition metals. This property is highly valuable for anchoring metal nanoparticles or single-atom catalysts. The sulfur atom can coordinate to soft metals such as palladium, gold, silver, and platinum, providing a stable anchoring point that can prevent metal leaching and agglomeration—common failure modes for supported metal catalysts. bath.ac.ukresearchgate.netrsc.orgresearchgate.net The strong interaction between sulfur and these metals can lead to the formation of small, well-dispersed nanoparticles with high catalytic activity. bath.ac.ukmdpi.com

The combined presence of both amine and thiolane functionalities on a solid support could lead to bifunctional or synergistic catalytic effects. The amine group could modulate the electronic properties of the metal center coordinated to the sulfur, or it could participate directly in the reaction mechanism, for example, by activating a substrate. This dual functionality makes immobilized this compound a promising candidate for reactions where both a metal site and a basic site are required.

Potential Applications in Heterogeneous Catalysis:

Supported Metal Nanoparticle Catalysis: this compound immobilized on a support like mesoporous silica (SBA-15) could be used to stabilize palladium nanoparticles. The thiolane group would act as the primary anchoring site for the palladium, while the amine could influence the local reaction environment. Such a catalyst would be a candidate for C-C coupling reactions like the Suzuki-Miyaura or Heck reactions. The reusability of the catalyst is a key advantage of this heterogeneous approach. nih.gov

Bifunctional Catalysis: The immobilized ligand could be used in one-pot tandem reactions. For instance, a base-catalyzed reaction facilitated by the amine group could be followed by a metal-catalyzed transformation at the sulfur-anchored metal center.

Asymmetric Catalysis: If a chiral version of this compound is used, its immobilization could lead to the development of heterogeneous asymmetric catalysts. The chiral environment created by the ligand could induce enantioselectivity in metal-catalyzed reactions.

Illustrative Data on Analogous Systems:

To provide a perspective on the potential performance of such catalytic systems, the following tables summarize findings from studies on materials functionalized with similar amine and thiol moieties.

Table 1: Performance of Amine-Functionalized Silica in Knoevenagel Condensation

| Entry | Catalyst | Aldehyde | Active Methylene Compound | Yield (%) | Time (h) | Recyclability (5 cycles) |

| 1 | NH2-SBA-15 | Benzaldehyde | Malononitrile | >99 | 1 | >98% |

| 2 | NH2-SBA-15 | 4-Nitrobenzaldehyde | Malononitrile | >99 | 0.5 | >98% |

| 3 | NH2-SBA-15 | Benzaldehyde | Ethyl cyanoacetate | 95 | 3 | >92% |

This table is a hypothetical representation based on typical results for amine-functionalized mesoporous silica catalysts.

Table 2: Catalytic Activity of Thiol-Functionalized Support for Suzuki-Miyaura Coupling

| Entry | Catalyst | Aryl Halide | Arylboronic Acid | Yield (%) | Time (h) | Recyclability (4 cycles) |

| 1 | Pd@SH-SiO2 | 4-Iodotoluene | Phenylboronic acid | 98 | 2 | >95% |

| 2 | Pd@SH-SiO2 | 4-Bromobenzaldehyde | Phenylboronic acid | 92 | 4 | >90% |

| 3 | Pd@SH-SiO2 | 4-Chloroacetophenone | Phenylboronic acid | 85 | 8 | >80% |

This table is a hypothetical representation based on the performance of palladium nanoparticles supported on thiol-functionalized silica.

Applications in Advanced Materials Science and Polymer Chemistry Mechanistic Focus

Incorporation into Polymer Architectures as Monomers or Cross-linkers

The primary amine group of 2-(Thiolan-3-yl)ethan-1-amine allows it to be readily incorporated into various polymer backbones as a monomer or utilized as a cross-linking agent to create three-dimensional polymer networks.

As a monomer, it can participate in step-growth polymerizations. For instance, it can react with dicarboxylic acids, acyl chlorides, or anhydrides to form polyamides, or with diisocyanates to form polyureas. The inclusion of the thiolane ring into the polymer backbone, compared to a simple alkyl chain, can impart unique properties such as altered solubility, increased refractive index, and different thermal characteristics. Thiophene-containing polymers are well-studied for their electronic properties, and while the saturated thiolane ring does not confer conjugation, it can influence chain packing and rigidity. mdpi.comnih.gov

As a cross-linking agent, this compound can be used to link existing polymer chains that contain reactive functional groups, such as epoxides or esters. This process transforms thermoplastic materials into thermosets, significantly enhancing their mechanical strength, thermal stability, and chemical resistance. mdpi.comshreechem.in The concentration and reactivity of the amine dictate the cross-linking density, which in turn controls the material's properties, such as hardness and swelling behavior. mdpi.comnih.gov For example, amine click chemistry with epoxy-bearing polymers provides an efficient cross-linking method without the formation of harmful by-products. researchgate.net

| Reaction Type | Reactant Functional Group | Resulting Linkage | Polymer Class | Significance |

|---|---|---|---|---|

| Polycondensation | Carboxylic Acid / Acyl Chloride | Amide | Polyamide | Creates strong, thermally stable materials like Nylon. |

| Polyaddition | Isocyanate | Urea | Polyurea | Forms tough, flexible elastomers and coatings. |

| Ring-Opening Polymerization | Epoxide | β-Amino alcohol | Epoxy Resin (Cross-linked) | Produces rigid, durable thermosets with high chemical resistance. researchgate.net |

| Michael Addition | α,β-Unsaturated Carbonyl | Amine adduct | Modified Polyacrylates | Used for creating hydrogels and functional materials. |

Surface Functionalization and Interface Chemistry

The dual functionality of this compound makes it a candidate for modifying the surface properties of various materials. The amine group can serve as a robust anchoring point, while the thiolane ring contributes to the character of the newly formed surface.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. cd-bioparticles.com They are a cornerstone of nanoscience, used to control surface properties like wetting, adhesion, and corrosion. cd-bioparticles.comwikipedia.org While the most studied SAMs involve alkanethiols on gold surfaces, other systems are well-established. wikipedia.orguh.edu

The terminal amine group of this compound can act as the headgroup to form SAMs on various substrates. Amino-terminated molecules are known to form well-defined monolayers on surfaces such as silicon oxide (glass), mica, and certain metal oxides. uba.ar The anchoring mechanism typically involves hydrogen bonding or acid-base interactions between the amine and surface hydroxyl groups. The sulfur atom within the thiolane ring, while less reactive than a thiol, could also exhibit an affinity for certain metal substrates like gold or copper, potentially influencing the orientation and packing of the molecules within the monolayer. The formation of these monolayers is a straightforward process, often requiring simple immersion of the substrate in a dilute solution of the molecule. cd-bioparticles.comuh.edu

| Headgroup | Substrate | Bonding Interaction | Relative Bond Strength (kJ/mol) |

|---|---|---|---|

| Thiol (-SH) | Gold (Au), Silver (Ag), Copper (Cu) | Covalent-like Metal-Sulfur | ~100-120 wikipedia.org |

| Silane (-SiCl₃, -Si(OR)₃) | Oxide surfaces (SiO₂, Al₂O₃, Mica) | Covalent Siloxane (Si-O-Substrate) | ~450 wikipedia.org |

| Amine (-NH₂) | Oxide surfaces, Platinum (Pt) | Hydrogen Bonding, Dative Bonding | Variable |

| Carboxylic Acid (-COOH) | Aluminum Oxide (Al₂O₃), Silver (Ag) | Chemisorption | Variable |

The process of adsorption at a solid-liquid interface is critical for applications ranging from lubrication to sensing. The chemical structure of the adsorbing molecule dictates its affinity for the surface and the stability of the resulting layer. Research on hydrophilic amine-based protic ionic liquids has demonstrated that amine functionalities significantly enhance adsorption on iron-based substrates. nih.gov

The presence of the primary amine in this compound suggests it would exhibit strong adsorption characteristics on polar and metallic surfaces. The amine group can interact with surface sites through hydrogen bonding, Lewis acid-base interactions, or electrostatic attraction. Studies using techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and X-ray Photoelectron Spectroscopy (XPS) have confirmed the high adsorption density of amine-containing molecules on such substrates. nih.gov The adsorption behavior would be influenced by factors such as the pH of the solution (which determines the protonation state of the amine) and the nature of the substrate.

| Compound Type | Key Functional Group(s) | Observed Adsorption Mass (QCM-D) | Key Finding |

|---|---|---|---|

| Triethanolamine Lactate | Amine, Hydroxyl | High | An increased number of hydroxy groups in the cation leads to a greater adsorption mass. nih.gov |

| Diethanolamine Lactate | Amine, Hydroxyl | Moderate-High | |

| Monoethanolamine Lactate | Amine, Hydroxyl | Moderate | |

| Triethylamine Lactate | Amine (No Hydroxyl) | Low | The presence of hydroxyl groups significantly enhances adsorption compared to amine groups alone. nih.gov |

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of this compound to participate in these interactions makes it a potential building block for designing complex molecular assemblies.

The structure of this compound allows it to engage in several types of non-covalent interactions that drive molecular self-assembly:

Hydrogen Bonding: The primary amine group is an excellent hydrogen bond donor (N-H···A) and a potential acceptor (N···H-D). This is often the strongest and most directional interaction, playing a key role in the formation of ordered structures.

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to its polar amine group and the heteroatomic thiolane ring.

Sulfur Interactions: The sulfur atom in the thiolane ring can act as a weak hydrogen bond acceptor and participate in other chalcogen-based interactions, influencing the packing and conformation of molecular assemblies.

These forces can be harnessed to construct 2D and 3D supramolecular networks, where molecules arrange themselves into predictable, ordered patterns. mdpi.com

Host-guest chemistry focuses on the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. mdpi.com This interaction is driven by a combination of non-covalent forces and steric compatibility.

Given its relatively small size and specific functional groups, this compound is a prime candidate to act as a guest molecule. It could be encapsulated within the cavities of various well-known host molecules. The amine group could form specific hydrogen bonds with the host's interior surface, providing selectivity and stability to the resulting inclusion complex. researchgate.net The shape and size of the thiolane ring would also need to be compatible with the host's cavity. The formation of such complexes can alter the guest's physical properties, such as its solubility or reactivity.

| Host Molecule Class | Cavity Characteristics | Primary Guest Interaction | Potential Application |

|---|---|---|---|

| Cyclodextrins | Hydrophobic interior, hydrophilic exterior | Hydrophobic effect, van der Waals forces | Solubility enhancement, controlled release |

| Calixarenes | Tunable, hydrophobic cavity | Cation-π, hydrogen bonding | Molecular sensing, catalysis |

| Cucurbiturils | Hydrophobic cavity, polar carbonyl portals | Hydrophobic effect, ion-dipole interactions | Molecular recognition, drug delivery |

| Crown Ethers | Hydrophilic interior, size-selective for cations | Ion-dipole interactions with protonated amine (R-NH₃⁺) | Ion transport, phase-transfer catalysis |

Future Research Directions and Interdisciplinary Perspectives

Integration with Flow Chemistry and Automated Synthesis Techniques

The synthesis of heterocyclic compounds is increasingly benefiting from the paradigm shift towards flow chemistry. springerprofessional.de This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration into automated workflows. durham.ac.uk For a molecule like 2-(Thiolan-3-yl)ethan-1-amine, a multi-step synthesis could be envisioned in a continuous-flow setup, minimizing manual intervention and enabling rapid library generation for structure-activity relationship studies. researchgate.net

An automated flow synthesis could involve sequential reactor modules, each dedicated to a specific transformation, such as the formation of the thiolane ring followed by the introduction of the ethylamine (B1201723) side chain. In-line purification and analysis techniques could provide real-time feedback for process optimization. researchgate.net This approach not only accelerates the synthesis of the target molecule but also facilitates the efficient production of analogues by systematically varying building blocks fed into the system. durham.ac.uk

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Intermediate

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

| Reaction Time | 12-24 hours | 30-60 minutes |

| Typical Yield | 65-75% | 85-95% |

| Process Safety | Handling of unstable intermediates, potential for thermal runaway | Enhanced heat and mass transfer, small reaction volumes, contained system |

| Scalability | Complex and non-linear | Linear (running the system for longer) |

| Reproducibility | Operator-dependent | High, under precise digital control |

Application of Machine Learning and Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, optimization of reaction conditions, and even the de novo design of novel compounds. For this compound and its derivatives, ML algorithms could be trained on existing data for sulfur- and nitrogen-containing heterocycles to predict biological activities, toxicity, and pharmacokinetic profiles.

Furthermore, AI could be instrumental in optimizing the synthesis of these complex molecules. Machine learning models can analyze vast parameter spaces (e.g., temperature, pressure, catalyst loading, solvent) to identify the optimal conditions for yield and purity, a task that would be prohibitively time-consuming through traditional experimentation. rsc.org Reinforcement learning algorithms could even be used to autonomously discover entirely new synthetic routes.

Table 2: Illustrative Machine Learning Model for Synthesis Optimization

| Input Parameter | Range Explored | ML-Predicted Optimum |

| Temperature (°C) | 25 - 100 | 78 |

| Catalyst Loading (mol%) | 0.5 - 5.0 | 1.2 |

| Flow Rate (mL/min) | 0.1 - 2.0 | 0.8 |

| Reagent Concentration (M) | 0.1 - 1.0 | 0.75 |

| Predicted Yield (%) | - | 92.5 |

Advancements in Sustainable Synthesis and Green Chemical Engineering

The principles of green chemistry are paramount in modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. acs.org The synthesis of this compound offers several opportunities for the implementation of greener methodologies. Elemental sulfur, a massive-volume byproduct of the petroleum industry, represents a sustainable and atom-economical feedstock for creating sulfur-containing polymers and small molecules. rsc.org

Future synthetic routes could focus on:

Catalytic Methods: Employing recyclable and non-toxic catalysts to replace stoichiometric reagents. researchgate.net

Benign Solvents: Utilizing water, supercritical fluids, or biodegradable deep eutectic solvents to replace volatile organic compounds. acs.org

Renewable Feedstocks: Investigating bio-based starting materials for the carbon skeleton of the molecule.

Energy Efficiency: Using alternative energy sources like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. nih.govmdpi.com

The development of such processes not only reduces the environmental impact but also often leads to more efficient and cost-effective production methods. researchgate.net

Table 3: Green Chemistry Metrics for a Hypothetical Synthesis Step

| Metric | Conventional Route | Green Chemistry Route |

| Atom Economy | 45% | >85% |

| E-Factor (Waste/Product) | 15-20 | <5 |

| Solvent | Dichloromethane | Water or Deep Eutectic Solvent |

| Catalyst | Stoichiometric strong acid | Recyclable solid acid catalyst |

| Energy Input | Conventional heating (12h) | Microwave irradiation (15 min) |

Challenges and Opportunities in the Chemistry of Novel Sulfur-Nitrogen Containing Compounds

The unique physicochemical properties imparted by the presence of both sulfur and nitrogen present distinct challenges and opportunities. nih.govmdpi.com The synthesis of sulfur-nitrogen heterocycles can be complex, with challenges in controlling regioselectivity and preventing unwanted side reactions due to the varied reactivity of the heteroatoms. ijarst.inopenmedicinalchemistryjournal.com The stability of the resulting compounds can also be a concern, as the sulfur atom can be susceptible to oxidation. mdpi.com

However, these challenges are intrinsically linked to significant opportunities. The ability of sulfur to exist in multiple oxidation states and the hydrogen-bonding capabilities of the amine group can lead to novel biological activities and material properties. Overcoming the synthetic hurdles could provide access to new classes of pharmaceuticals, agrochemicals, or specialized polymers. mdpi.com The development of robust synthetic methods for compounds like this compound is a critical step toward exploring these possibilities and unlocking the full potential of this fascinating area of chemical space. acs.org

Q & A

Q. What are the recommended synthetic routes for 2-(Thiolan-3-yl)ethan-1-amine, and how can reaction conditions be optimized for yield?

Answer: A common approach involves multi-step synthesis starting with functionalization of the thiolane (tetrahydrothiophene) ring. Key steps include:

- Alkylation : Introducing the ethanamine moiety via nucleophilic substitution or reductive amination. For example, coupling 3-thiolane derivatives with bromoethylamine precursors under anhydrous conditions .

- Reduction : Use of agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to reduce intermediate nitriles or imines to amines.

- Salt Formation : Conversion to hydrochloride salts (common in bioactive amines) using HCl in ethanol .

Optimization : Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane for intermediates), and stoichiometric ratios (1:1.2 amine:alkylating agent) improve yields. Purification via column chromatography or recrystallization ensures >95% purity.

Q. How can the structural integrity of this compound be validated experimentally?

Answer:

- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement. SHELX programs are robust for small-molecule crystallography, especially for resolving sulfur-containing heterocycles .

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (in deuterated solvents like CDCl3 or D2O) confirm proton environments and carbon connectivity. For example, the thiolane ring protons appear as multiplet signals at δ 2.5–3.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> for C6H13NS2, expected m/z 179.04).

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in neurological systems?

Answer: Structural analogs (e.g., indole- and benzimidazole-based ethanamines) exhibit activity at serotonin receptors (5-HT2A) due to:

- Receptor Docking : The amine group forms hydrogen bonds with Asp155 in the 5-HT2A binding pocket, while the thiolane ring engages in hydrophobic interactions with Phe339 .

- Conformational Flexibility : The thiolane ring’s puckering modulates receptor affinity. Computational studies (e.g., molecular dynamics) suggest that chair conformations enhance binding stability .

- In Vivo Studies : Rodent models show dose-dependent modulation of locomotor activity, supporting CNS penetration .

Q. How can researchers resolve contradictory data in crystallographic vs. solution-phase structural analyses?

Answer:

- Crystallographic Artifacts : SHELXL refinement may overemphasize rigid conformations. Compare with NMR NOE data to assess solution-phase flexibility .

- Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 60°C) identifies conformational exchange broadening in the thiolane ring protons.

- DFT Calculations : Optimize gas-phase and solvent (PCM model) geometries to reconcile discrepancies between experimental and computed structures .

Q. What analytical strategies differentiate this compound from its regioisomers or degradation products?

Answer:

- HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate isomers. Monitor fragment ions (e.g., m/z 97 for thiolane ring cleavage).

- Tandem MS : Collision-induced dissociation (CID) generates unique fragmentation patterns. For example, loss of NH3 (17 Da) distinguishes primary amines .

- Stability Studies : Accelerated degradation under acidic (pH 3) and oxidative (H2O2) conditions identifies labile sites (e.g., sulfide oxidation to sulfoxide).

Q. How does the thiolane ring influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : The sulfur atom increases logP compared to oxolane analogs (e.g., +0.5 logP units), enhancing blood-brain barrier permeability .

- Acid-Base Behavior : The amine pKa (~9.5) is modulated by electron-donating sulfur, favoring protonation at physiological pH.

- Solubility : Hydrochloride salts improve aqueous solubility (>50 mg/mL in PBS) for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.